

Methyl methoxyacetate spectroscopic data (1H NMR, 13C NMR, IR, Mass Spec)

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Compound of Interest

Compound Name: Methyl methoxyacetate

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Spectroscopic Profile of Methyl Methoxyacetate: A Technical Guide

Authored for Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the key spectroscopic data for **methyl methoxyacetate** (CAS No. 6290-49-9), a compound of interest in various chemical and pharmaceutical applications. This document presents a detailed analysis of its Proton Nuclear Magnetic Resonance (^1H NMR), Carbon-13 Nuclear Magnetic Resonance (^{13}C NMR), Infrared (IR) spectroscopy, and Mass Spectrometry (MS) data. The information is structured to be a practical resource for compound identification, characterization, and quality control.

Chemical Structure and Properties

- IUPAC Name: methyl 2-methoxyacetate
- Chemical Formula: $\text{C}_4\text{H}_8\text{O}_3$
- Molecular Weight: 104.10 g/mol
- SMILES: COCC(=O)OC
- Physical Properties: Clear, colorless liquid with a boiling point of approximately 129-130 °C and a density of around 1.051 g/mL at 25 °C.[\[1\]](#)

Spectroscopic Data Summary

The following sections provide a detailed breakdown of the spectroscopic data for **methyl methoxyacetate**, presented in clear, tabular formats for ease of reference and comparison.

¹H Nuclear Magnetic Resonance (NMR) Spectroscopy

The ¹H NMR spectrum of **methyl methoxyacetate** exhibits three distinct signals, corresponding to the three unique proton environments in the molecule.

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |
|------------------------|--------------|-------------|----------------------------|
| 3.99 | Singlet | 2H | -O-CH ₂ -C(=O)- |
| 3.68 | Singlet | 3H | -C(=O)OCH ₃ |
| 3.37 | Singlet | 3H | -OCH ₃ |

¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy

The ¹³C NMR spectrum displays four signals, corresponding to the four carbon atoms in **methyl methoxyacetate**.

| Chemical Shift (δ) ppm | Assignment |
|------------------------|----------------------------|
| 170.8 | C=O |
| 70.0 | -O-CH ₂ -C(=O)- |
| 58.9 | -OCH ₃ |
| 51.7 | -C(=O)OCH ₃ |

Infrared (IR) Spectroscopy

The IR spectrum of **methyl methoxyacetate** shows characteristic absorption bands for the functional groups present in the molecule.

| Wavenumber (cm ⁻¹) | Intensity | Assignment |
|--------------------------------|-----------|-------------------------------|
| 2950-2850 | Strong | C-H stretch (alkane) |
| 1755 | Strong | C=O stretch (ester) |
| 1200-1000 | Strong | C-O stretch (ester and ether) |

Mass Spectrometry (MS)

The electron ionization mass spectrum of **methyl methoxyacetate** reveals a fragmentation pattern that is consistent with its structure.

| Mass-to-Charge Ratio (m/z) | Relative Intensity (%) | Proposed Fragment Ion |
|----------------------------|------------------------|---|
| 104 | ~5 | [M] ⁺ (Molecular Ion) |
| 75 | ~20 | [M - OCH ₃] ⁺ |
| 59 | ~100 | [C(=O)OCH ₃] ⁺ (Base Peak) |
| 45 | ~90 | [OCH ₂ C(=O)] ⁺ |
| 43 | ~30 | [CH ₃ CO] ⁺ |

Experimental Protocols

The spectroscopic data presented in this guide were obtained using standard analytical techniques. The general methodologies are outlined below.

Nuclear Magnetic Resonance (NMR) Spectroscopy

A solution of **methyl methoxyacetate** was prepared in a deuterated solvent, typically chloroform-d (CDCl₃), containing a small amount of tetramethylsilane (TMS) as an internal standard. The ¹H and ¹³C NMR spectra were recorded on a high-resolution NMR spectrometer. For ¹H NMR, the spectral width was set to encompass the expected chemical shift range, and a sufficient number of scans were acquired to achieve a good signal-to-noise ratio. For ¹³C NMR, a proton-decoupled sequence was used to simplify the spectrum to single lines for each carbon atom.

Infrared (IR) Spectroscopy

The IR spectrum was obtained using a Fourier Transform Infrared (FTIR) spectrometer. A thin film of neat liquid **methyl methoxyacetate** was placed between two salt plates (e.g., NaCl or KBr). The spectrum was recorded over the mid-infrared range (typically 4000-400 cm^{-1}) by averaging multiple scans to improve the signal-to-noise ratio.

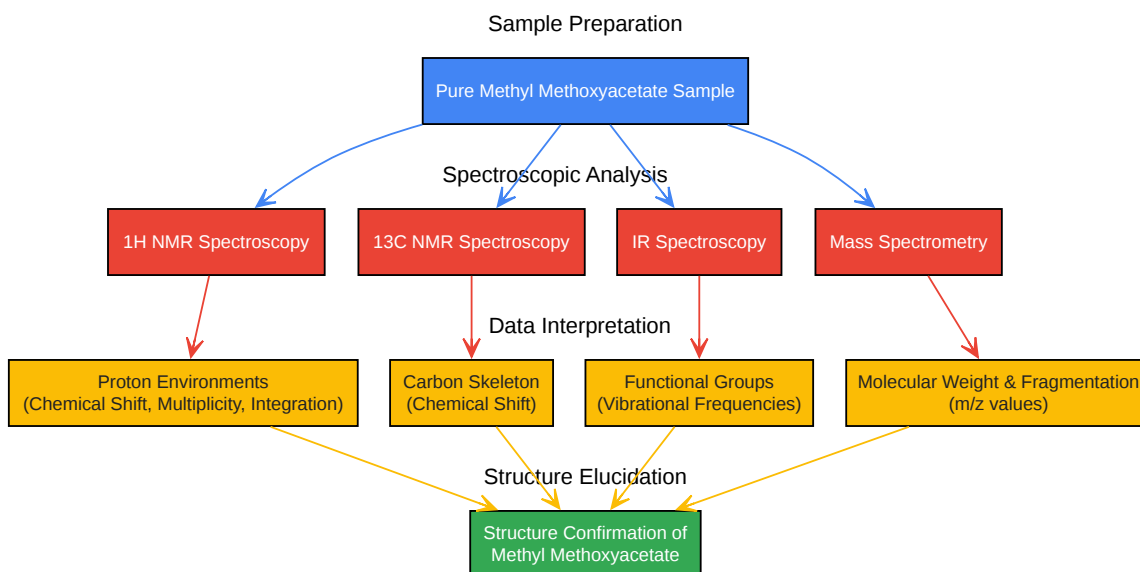
Mass Spectrometry (MS)

The mass spectrum was acquired using a mass spectrometer with an electron ionization (EI) source. A small amount of the sample was introduced into the instrument, typically via a direct insertion probe or a gas chromatograph. The molecules were ionized by a beam of high-energy electrons (usually 70 eV), leading to the formation of the molecular ion and various fragment ions. The ions were then separated based on their mass-to-charge ratio by a mass analyzer and detected.

Logical Workflow for Spectroscopic Analysis

The following diagram illustrates the logical workflow for the spectroscopic analysis and characterization of a chemical compound like **methyl methoxyacetate**.

Workflow for Spectroscopic Analysis of Methyl Methoxyacetate



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References

- 1. Methyl methoxyacetate | 6290-49-9 [chemicalbook.com]
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